molecular formula C17H22N2O4 B3002698 N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1211321-98-0

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B3002698
CAS No.: 1211321-98-0
M. Wt: 318.373
InChI Key: JNSYRGBHNDZYIA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes due to its ability to interact with specific biomolecules. In medicine, it has potential as a therapeutic agent for treating various diseases, including bacterial infections and cancer .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby altering cellular functions and providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other furan derivatives such as furan-2-carboxylic acid, 2-acetylfuran, and 5-hydroxymethylfurfural. These compounds share the furan ring structure but differ in their functional groups and overall molecular architecture .

Uniqueness: What sets N-(2-(furan-2-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide apart is its unique combination of the furan ring with the morpholinoethyl and carboxamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12-10-14(13(2)23-12)17(20)18-11-15(16-4-3-7-22-16)19-5-8-21-9-6-19/h3-4,7,10,15H,5-6,8-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSYRGBHNDZYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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